![molecular formula C19H24N2O B7554293 cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone](/img/structure/B7554293.png)
cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone, also known as CPIP, is a chemical compound that has been used in scientific research for its potential pharmacological effects. CPIP is a selective antagonist of the sigma-1 receptor, which is involved in various physiological and pathological processes, including pain perception, neuroprotection, and cancer progression.
Mécanisme D'action
Cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone acts as a selective antagonist of the sigma-1 receptor, which is a transmembrane protein that is expressed in various tissues, including the brain, heart, and immune system. Sigma-1 receptor is involved in various physiological and pathological processes, including pain perception, neuroprotection, and cancer progression. The exact mechanism of action of cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone is not fully understood, but it is believed to block the binding of sigma-1 receptor to its endogenous ligands and other compounds, thereby inhibiting its downstream signaling pathways.
Biochemical and Physiological Effects
cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone has been shown to have various biochemical and physiological effects, depending on the tissue and cell type. In the brain, cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone has been shown to reduce the rewarding effects of cocaine and methamphetamine, suggesting potential therapeutic applications in drug addiction and abuse. cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In cancer cells, cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone has been shown to induce cell death and inhibit tumor growth, suggesting potential anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone has several advantages for lab experiments, including its selectivity for sigma-1 receptor, its ability to block the binding of sigma-1 receptor to various compounds, and its potential therapeutic applications in drug addiction, neurodegenerative diseases, and cancer. However, cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone also has some limitations, including its low solubility in water and its relatively low yield in the synthesis process.
Orientations Futures
There are several future directions for cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone research, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in various diseases, and the identification of its downstream signaling pathways. Additionally, the development of more selective sigma-1 receptor antagonists and agonists may provide new insights into the physiological and pathological roles of sigma-1 receptor.
Méthodes De Synthèse
Cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone can be synthesized through a multi-step process, starting from commercially available starting materials. The synthesis involves the reaction of 1H-indole-2-carboxylic acid with 1-benzyl-4-piperidone to form the intermediate 1-benzyl-4-(1H-indol-2-yl)piperidin-4-one. The intermediate is then reacted with cyclopentanone in the presence of a base to yield cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone. The overall yield of the synthesis is around 10-15%.
Applications De Recherche Scientifique
Cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone has been primarily used in scientific research to investigate the role of sigma-1 receptor in various physiological and pathological processes. Studies have shown that cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone can block the sigma-1 receptor-mediated effects of various compounds, such as cocaine, methamphetamine, and morphine. This suggests that cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone may have potential therapeutic applications in drug addiction and abuse. Furthermore, cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone has also been investigated for its potential anti-cancer effects, as sigma-1 receptor is overexpressed in various cancer types.
Propriétés
IUPAC Name |
cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c22-19(15-5-1-2-6-15)21-11-9-14(10-12-21)18-13-16-7-3-4-8-17(16)20-18/h3-4,7-8,13-15,20H,1-2,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLRRYBXUZMWQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-2-[(2-methyl-1,3-thiazol-5-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7554211.png)
![1-[4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide](/img/structure/B7554213.png)

methyl}cyclopropanecarboxamide](/img/structure/B7554231.png)
![1-methyl-N-(3-morpholin-4-ylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidine-6-sulfonamide](/img/structure/B7554232.png)
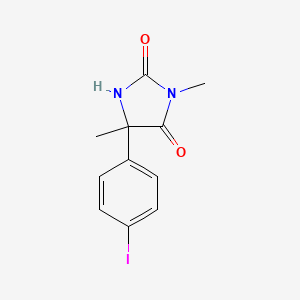
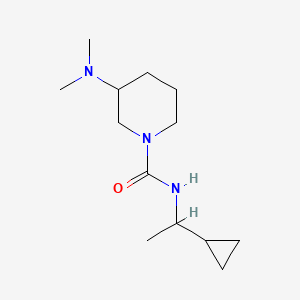
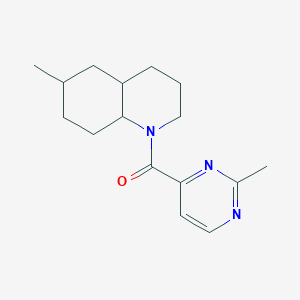
![1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one](/img/structure/B7554264.png)
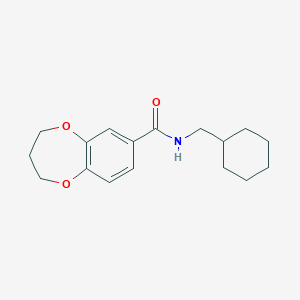
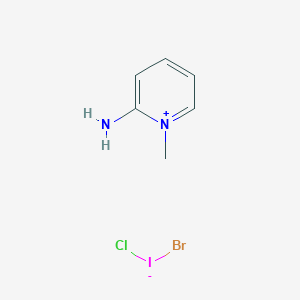
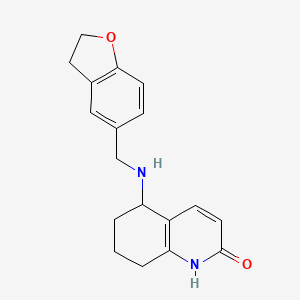
![1-[1-(5-cyclopropyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B7554300.png)
![1-[1-[1-(3-Chlorophenyl)cyclopropanecarbonyl]piperidin-3-yl]imidazolidin-2-one](/img/structure/B7554307.png)